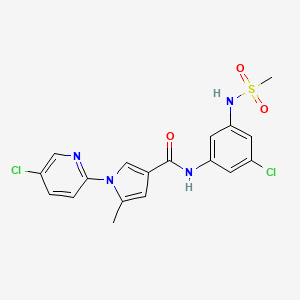
Dhx9-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhx9-IN-13 is a small molecule inhibitor targeting the RNA helicase DHX9. DHX9 is a multifunctional DEAH-box ATP-independent RNA helicase involved in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 is evident in multiple cancer types, making it an attractive target for oncology drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dhx9-IN-13 involves multiple steps, including the preparation of intermediates and final coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing small molecule inhibitors typically involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification through chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis using automated reactors and purification systems. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets regulatory standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Dhx9-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs of this compound .
Scientific Research Applications
Dhx9-IN-13 has several scientific research applications, including:
Cancer Research: Inhibiting DHX9 has shown promise in treating microsatellite instable colorectal cancer and small cell lung cancer by inducing replication stress and triggering tumor-intrinsic antiviral signaling
Genomic Stability Studies: DHX9 plays a crucial role in maintaining genomic stability, making this compound valuable for studying DNA/RNA hybrid structures and their impact on genome integrity.
Drug Discovery: This compound serves as a lead compound for developing new therapeutic agents targeting RNA helicases involved in various diseases.
Mechanism of Action
Dhx9-IN-13 exerts its effects by inhibiting the RNA helicase activity of DHX9. This inhibition leads to the accumulation of RNA/DNA secondary structures such as R-loops and circular RNA, inducing replication stress and preventing DNA replication in the S phase. The compound also triggers tumor-intrinsic antiviral signaling by inducing the accumulation of double-stranded RNA, enhancing the immune response against cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Rifabutin
- ML264
- Fludarabine Phosphate
- Anisomycin
- AVG-233
- Pemetrexed disodium
Uniqueness
Dhx9-IN-13 is unique in its selective inhibition of DHX9, making it particularly effective in targeting microsatellite instable tumors with defective mismatch repair. This selective dependency profile distinguishes it from other compounds that may have broader or less specific targets .
Conclusion
This compound is a promising small molecule inhibitor with significant potential in cancer research and drug discovery. Its unique mechanism of action and selective targeting of DHX9 make it a valuable tool for studying genomic stability and developing new therapeutic agents.
Properties
Molecular Formula |
C18H16Cl2N4O3S |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-1-(5-chloropyridin-2-yl)-5-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C18H16Cl2N4O3S/c1-11-5-12(10-24(11)17-4-3-13(19)9-21-17)18(25)22-15-6-14(20)7-16(8-15)23-28(2,26)27/h3-10,23H,1-2H3,(H,22,25) |
InChI Key |
WPKNHRQCPRFXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1C2=NC=C(C=C2)Cl)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


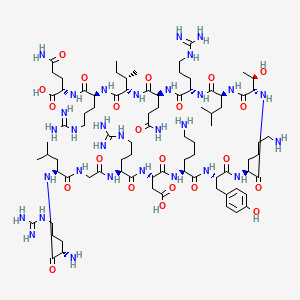


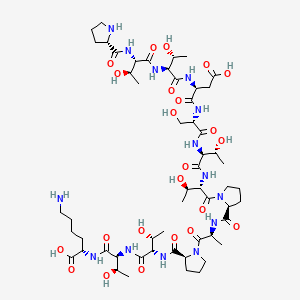

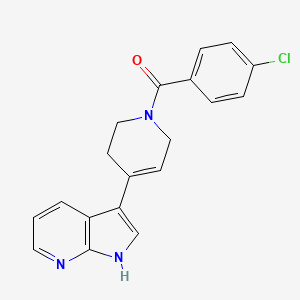
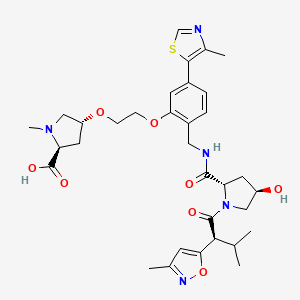


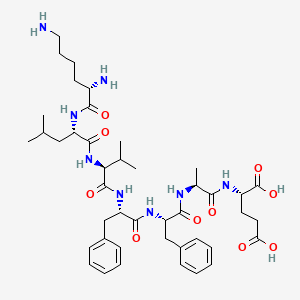
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
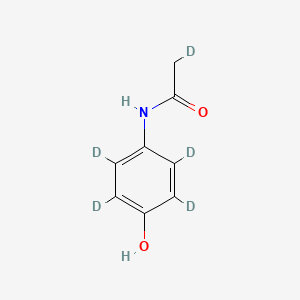

![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
